molecular formula C14H17BrN2 B1602223 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole CAS No. 312949-16-9

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Cat. No.: B1602223
CAS No.: 312949-16-9
M. Wt: 293.2 g/mol
InChI Key: JCXOJXALBTZEFE-UHFFFAOYSA-N
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Description

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a 1-methylpyrrolidin-2-ylmethyl group at the 3-position of the indole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM).

    Alkylation: The 3-position of the brominated indole is then alkylated with 1-methylpyrrolidine using a suitable base such as potassium carbonate (K2CO3) in a solvent like acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, while oxidation with potassium permanganate could produce this compound-2,3-dione.

Scientific Research Applications

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole: Lacks the 3-((1-methylpyrrolidin-2-yl)methyl) group, making it less complex.

    3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole: Lacks the bromine atom at the 5-position.

    5-chloro-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is unique due to the presence of both the bromine atom and the 1-methylpyrrolidin-2-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOJXALBTZEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573598, DTXSID50869927
Record name 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_49280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312949-16-9
Record name 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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